(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester
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Overview
Description
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester is an organic compound with the molecular formula C16H27NO4 and a molecular weight of 297.39 g/mol . It is classified as an alkaloid and is derived from the herbs of Heliotropium indicum L . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester can be synthesized through various chemical routes. One common method involves the extraction of the compound from the herbs of Heliotropium indicum L using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified to achieve a high level of purity (≥98%) .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale extraction and purification processes. The herbs are harvested and subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form . The compound is then packaged and distributed for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and modulating signaling pathways within cells. For example, this compound has been shown to interact with acetylcholine receptors, leading to anticholinergic effects . Additionally, it may influence other neurotransmitter systems, contributing to its sedative and anxiolytic properties.
Comparison with Similar Compounds
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester can be compared with other similar alkaloids, such as platyphylline, supinine, and cynaustraline . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific molecular interactions and the range of effects it produces. The following table highlights some of the key differences:
Compound | Molecular Formula | Major Effects |
---|---|---|
This compound | C16H27NO4 | Analgesic, sedative, anxiolytic |
Platyphylline | C17H25NO3 | Anticholinergic, spasmolytic |
Supinine | C15H23NO3 | Anticholinergic, sedative |
Cynaustraline | C16H25NO3 | Anticholinergic, hallucinogenic |
Properties
CAS No. |
488-00-6 |
---|---|
Molecular Formula |
C16H27NO4 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16+/m1/s1 |
InChI Key |
AORFDVNAPHMKAU-INWMFGNUSA-N |
SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)OC |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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